Cas no 194546-14-0 (3-(2-Thienyl)-1H-pyrazol-4-ylmethanol)

3-(2-Thienyl)-1H-pyrazol-4-ylmethanol structure
194546-14-0 structure
商品名:3-(2-Thienyl)-1H-pyrazol-4-ylmethanol
CAS番号:194546-14-0
MF:C8H8N2OS
メガワット:180.227
MDL:MFCD09864606
CID:3863825
PubChem ID:16767525

3-(2-Thienyl)-1H-pyrazol-4-ylmethanol 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-4-methanol, 3-(2-thienyl)-
    • RARECHEM AL BD 0513
    • [3-(2-Thienyl)-1H-pyrazol-4-yl]methanol
    • [5-(2-thienyl)-1H-pyrazol-4-yl]methanol
    • [5-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol
    • 3-(2-Thienyl)-1H-pyrazole-4-methanol
    • [3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol
    • H23812
    • 194546-14-0
    • EN300-138799
    • MFCD09864606
    • CS-0308898
    • AKOS009940110
    • Z445987258
    • ALBB-005276
    • STK503324
    • (5-(Thiophen-2-yl)-1H-pyrazol-4-yl)methanol
    • BS-3604
    • DB-393680
    • AKOS005171550
    • (5-thiophen-2-yl-1H-pyrazol-4-yl)methanol
    • [5-(2-Thienyl)-1H-pyrazol-4-yl]methanol
    • (5-thien-2-yl-1H-pyrazol-4-yl)methanol
    • [3-(2-thienyl)-1H-pyrazol-4-yl]methanol
    • 3-(2-Thienyl)-1H-pyrazol-4-ylmethanol
    • MDL: MFCD09864606
    • インチ: InChI=1S/C8H8N2OS/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-4,11H,5H2,(H,9,10)
    • InChIKey: FTMOMXZFKPMKAI-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 180.03573406Da
  • どういたいしつりょう: 180.03573406Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 77.2Ų

3-(2-Thienyl)-1H-pyrazol-4-ylmethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-138799-1.0g
[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol
194546-14-0 95%
1g
$58.0 2023-04-20
Chemenu
CM513144-1g
(5-(Thiophen-2-yl)-1H-pyrazol-4-yl)methanol
194546-14-0 97%
1g
$98 2023-01-31
TRC
B585835-100mg
[3-(2-Thienyl)-1H-pyrazol-4-yl]methanol
194546-14-0
100mg
$ 65.00 2022-06-07
Enamine
EN300-138799-0.5g
[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol
194546-14-0 95%
0.5g
$45.0 2023-04-20
Enamine
EN300-138799-50mg
[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol
194546-14-0 95.0%
50mg
$19.0 2023-09-30
Enamine
EN300-138799-250mg
[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol
194546-14-0 95.0%
250mg
$28.0 2023-09-30
Enamine
EN300-138799-500mg
[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol
194546-14-0 95.0%
500mg
$45.0 2023-09-30
Enamine
EN300-138799-100mg
[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol
194546-14-0 95.0%
100mg
$20.0 2023-09-30
Enamine
EN300-138799-5000mg
[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol
194546-14-0 95.0%
5000mg
$167.0 2023-09-30
Ambeed
A382525-1g
(5-(Thiophen-2-yl)-1H-pyrazol-4-yl)methanol
194546-14-0 97%
1g
$89.0 2024-04-22

3-(2-Thienyl)-1H-pyrazol-4-ylmethanol 関連文献

3-(2-Thienyl)-1H-pyrazol-4-ylmethanolに関する追加情報

Comprehensive Overview of 3-(2-Thienyl)-1H-pyrazol-4-ylmethanol (CAS No. 194546-14-0): Properties, Applications, and Industry Insights

3-(2-Thienyl)-1H-pyrazol-4-ylmethanol (CAS No. 194546-14-0) is a heterocyclic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural features. The molecule combines a thienyl group with a pyrazole core, functionalized by a hydroxymethyl moiety, making it a versatile intermediate for drug discovery and organic synthesis. Its CAS registry number, 194546-14-0, is frequently searched in chemical databases, reflecting its relevance in high-value applications.

In recent years, the demand for 3-(2-Thienyl)-1H-pyrazol-4-ylmethanol has surged, driven by its potential in developing small-molecule inhibitors and biologically active compounds. Researchers are particularly interested in its role as a scaffold for kinase inhibitors, a hot topic in oncology and inflammation therapeutics. The compound’s thiophene-pyrazole hybrid structure aligns with trends in fragment-based drug design, a strategy widely discussed in AI-driven drug discovery forums.

From a synthetic chemistry perspective, CAS No. 194546-14-0 exemplifies the growing interest in sustainable synthetic routes. Laboratories are optimizing its production using catalytic methods and green solvents, addressing environmental concerns raised in platforms like Google Scholar and PubMed. Its hydroxymethyl group also enables facile derivatization, a feature highlighted in patents focusing on prodrug development and targeted delivery systems.

The compound’s physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, make it suitable for structure-activity relationship (SAR) studies. These characteristics are frequently queried in chemical search engines like SciFinder and Reaxys. Additionally, its thermal stability and solubility profile are critical for formulation scientists exploring oral bioavailability enhancement, a recurring theme in pharmaceutical Q&A platforms.

Beyond pharmaceuticals, 3-(2-Thienyl)-1H-pyrazol-4-ylmethanol is investigated for organic electronics due to its conjugated π-system. This aligns with industry trends toward flexible electronics and OLED materials, topics dominating tech-focused search queries. Its thienyl group contributes to charge transport properties, a feature leveraged in semiconductor research.

Quality control of CAS No. 194546-14-0 involves advanced analytical techniques like HPLC-MS and NMR spectroscopy, often discussed in analytical chemistry communities. Regulatory compliance, including ICH guidelines, is another frequent search keyword linked to this compound, emphasizing its adherence to global standards for high-purity chemicals.

In summary, 3-(2-Thienyl)-1H-pyrazol-4-ylmethanol represents a nexus of interdisciplinary research, bridging medicinal chemistry, materials science, and green synthesis. Its CAS number, 194546-14-0, serves as a gateway to extensive scientific literature, while its applications resonate with contemporary search trends in drug discovery and advanced materials.

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Amadis Chemical Company Limited
(CAS:194546-14-0)3-(2-Thienyl)-1H-pyrazol-4-ylmethanol
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清らかである:99%
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価格 ($):238.0